Acotiamide Impurity 7
Description
Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)
The presence of impurities in APIs is an inevitable consequence of the chemical synthesis and manufacturing process. jpionline.org Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines to control these impurities. tandfonline.comjpionline.org The primary goal is to ensure that the final drug product is safe and effective for its intended use. contractpharma.com Impurities can impact the quality, safety, and efficacy of a drug product in several ways, including potential toxicity and alteration of the drug's stability and bioavailability. contractpharma.com
Pharmaceutical impurities are broadly classified into three main categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents. chemass.siich.org
Organic Impurities : These can originate from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. ich.org They can be either identified or unidentified and may be volatile or non-volatile. jpionline.orgchemass.si
Inorganic Impurities : These are often derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and other residual metals. ich.org
Residual Solvents : These are organic or inorganic liquids used during the synthesis process that are not completely removed during manufacturing. chemass.siich.org
A more detailed breakdown of these classifications is provided in the interactive table below.
| Impurity Category | Sub-category | Description | Examples |
| Organic Impurities | Starting Materials | Unreacted materials used in the initial steps of the API synthesis. | 2,4,5-trimethoxybenzoic acid in Acotiamide (B1238670) synthesis. vulcanchem.com |
| By-products | Unwanted products formed from side reactions during the synthesis. | Acotiamide Impurity 7. vulcanchem.com | |
| Intermediates | Molecules that are formed and then consumed during the synthesis of the API. | 2-[(2-hydroxy-4,5-Dimethoxybenzoyl) amino]-4 thiazole (B1198619) carboxylic acid methyl ester. google.com | |
| Degradation Products | Impurities formed by the chemical breakdown of the API over time or due to exposure to light, heat, or moisture. veeprho.com | Products of hydrolysis or oxidation of Acotiamide. researchgate.net | |
| Inorganic Impurities | Reagents, Ligands, and Catalysts | Substances used to facilitate chemical reactions that are not completely removed. | Triphenyl phosphite, triphenyl borate. newdrugapprovals.org |
| Heavy Metals | Metallic elements that can be present as contaminants from equipment or reagents. | Lead, mercury, arsenic. ich.org | |
| Other Materials | Substances like filter aids or charcoal used during the manufacturing process. pmda.go.jp | --- | |
| Residual Solvents | Class 1 Solvents | Solvents to be avoided due to their high toxicity. | Benzene (B151609), carbon tetrachloride. chemass.si |
| Class 2 Solvents | Solvents with less severe toxicity that should be limited. | Toluene, methanol. chemass.sinewdrugapprovals.org | |
| Class 3 Solvents | Solvents with low toxic potential. | Acetic acid, ethanol. |
Impurity profiling is the process of detecting, identifying, and quantifying the various impurities present in an API. oceanicpharmachem.com This is a critical step in drug development and is mandated by regulatory agencies. pharmaffiliates.com A variety of advanced analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying organic impurities. tentamus-pharma.co.uk For volatile impurities and residual solvents, Gas Chromatography (GC) is the method of choice. ijpsonline.com When the structure of an unknown impurity needs to be determined, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. tentamus-pharma.co.ukresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of impurities. oceanicpharmachem.com
Overview of the Parent Compound, Acotiamide, and its Chemical Manufacturing Context
Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia. veeprho.com It functions as an acetylcholinesterase inhibitor, which increases the availability of acetylcholine (B1216132) in the gastrointestinal tract, thereby enhancing gastric motility. pharmaffiliates.com The synthesis of Acotiamide is a multi-step process that can inadvertently lead to the formation of various impurities. newdrugapprovals.orgclearsynth.com
The synthesis of Acotiamide typically involves several key steps and chemical transformations. One common route starts with 2,4,5-trimethoxybenzoic acid, which undergoes a series of reactions to form the final Acotiamide molecule. vulcanchem.compatsnap.com A simplified overview of a potential synthesis pathway is as follows:
Amidation: 2-hydroxy-4,5-dimethoxybenzoic acid reacts with 2-aminothiazole-4-methyl formate (B1220265) in the presence of a condensing agent and an organic base to form an amide intermediate. google.com
Aminolysis: The intermediate then undergoes aminolysis with diisopropyl ethylenediamine (B42938) to yield Acotiamide. google.com
Salt Formation: Finally, Acotiamide is converted to its hydrochloride salt. newdrugapprovals.org
The table below outlines the key reactants in a common Acotiamide synthesis route.
| Reactant | Role in Synthesis |
| 2,4,5-trimethoxybenzoic acid | Starting material. vulcanchem.com |
| Ethyl 2-aminothiazole-4-carboxylate | Key intermediate for forming the thiazole ring structure. vulcanchem.com |
| N,N-diisopropylethylenediamine | Reactant for the final aminolysis step. vulcanchem.com |
Effective impurity management is crucial throughout the Acotiamide production process to ensure the final product's quality and safety. clearsynth.com This involves:
Careful selection of starting materials and reagents: Using high-purity raw materials can minimize the introduction of impurities from the outset.
Optimization of reaction conditions: Controlling parameters such as temperature, pressure, and reaction time can help to reduce the formation of by-products.
Implementation of robust purification procedures: Techniques like crystallization and chromatography are used to remove impurities from the final product. newdrugapprovals.org
Thorough analytical testing: Regular testing at various stages of production helps to monitor and control impurity levels. pharmaffiliates.com
Identification and Research Rationale for this compound as a Critical Related Substance
This compound is identified as N-[2-[bis(1-Methylethyl)amino]ethyl]-2-[(4-hydroxy-2,5-dimethoxybenzoyl)amino]-4-Thiazolecarboxamide. vulcanchem.com It is considered a critical related substance because it is a by-product formed during the synthesis of Acotiamide. vulcanchem.com The key structural difference between Acotiamide and Impurity 7 is the position of the hydroxyl group on the benzene ring; in Acotiamide it is at the 2-position, while in Impurity 7 it is at the 4-position. vulcanchem.com This seemingly minor structural variation can lead to different physicochemical properties and potentially different pharmacological or toxicological profiles. vulcanchem.com Therefore, its presence must be carefully controlled to ensure the safety and efficacy of the final drug product. The CAS number for this compound is 185105-13-9. vulcanchem.comclearsynth.com
Contextualization of this compound within the Acotiamide Impurity Profile
Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia. veeprho.com Like all synthetically derived pharmaceuticals, the manufacturing process of Acotiamide can lead to the formation of several related substances, collectively known as the impurity profile. This compound is identified as a significant process-related impurity and potential catabolite. vulcanchem.comgoogle.com
Chemically, this compound is known as N-[2-[bis(1-Methylethyl)amino]ethyl]-2-[(4-hydroxy-2,5-dimethoxybenzoyl)amino]-4-Thiazolecarboxamide. vulcanchem.com It is a positional isomer of the active ingredient, Acotiamide, with the key structural difference being the location of a hydroxyl group on the benzoyl ring. vulcanchem.com This seemingly minor structural variation underscores the complexity of the synthetic pathways involved in Acotiamide production and highlights the potential for the formation of closely related but distinct chemical entities.
The impurity profile of Acotiamide is multifaceted, encompassing degradation products that form under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis, as well as process-related impurities that arise during synthesis. nih.govresearchgate.net Forced degradation studies have been instrumental in identifying potential degradation pathways and the resulting products. nih.govindexcopernicus.comijpsr.com The presence of impurities like this compound necessitates the development of sophisticated analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), to effectively separate, identify, and quantify them. vulcanchem.comnih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | N-[2-[bis(1-Methylethyl)amino]ethyl]-2-[(4-hydroxy-2,5-dimethoxybenzoyl)amino]-4-Thiazolecarboxamide |
| CAS Number | 185105-13-9 vulcanchem.compharmaffiliates.com |
| Molecular Formula | C21H30N4O5S vulcanchem.compharmaffiliates.com |
| Molecular Weight | 450.55 g/mol vulcanchem.compharmaffiliates.com |
This table is interactive. You can sort and filter the data.
Academic Imperatives for Comprehensive Investigation into the Genesis and Control of this compound
The thorough investigation of the genesis and control of this compound is driven by several critical academic and regulatory imperatives. The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of a drug product. jpionline.orgindexcopernicus.com Therefore, understanding the formation pathways of impurities is fundamental to developing robust manufacturing processes that minimize their levels in the final drug substance.
From a regulatory standpoint, guidelines from the International Council for Harmonisation (ICH), such as Q3A and Q3B, mandate the identification, qualification, and control of impurities in new drug substances and products. gmpinsiders.comeuropa.eufda.gov These guidelines establish thresholds for reporting, identification, and qualification of impurities, compelling pharmaceutical manufacturers to have a deep understanding of their impurity profiles. jpionline.org
The scientific investigation into this compound involves a multi-pronged approach. This includes:
Mechanistic Studies: Elucidating the precise chemical reactions and conditions that lead to the formation of this impurity during the synthesis of Acotiamide. This knowledge is crucial for process optimization to reduce or eliminate its formation. vulcanchem.com
Analytical Method Development: The development and validation of sensitive and specific analytical methods are essential for the accurate detection and quantification of this compound. clearsynth.comgoogle.com Stability-indicating methods are particularly important as they can separate the drug substance from its impurities and degradation products. nih.gov
Synthesis and Characterization: The independent synthesis of this compound is often necessary to confirm its structure and to serve as a reference standard for analytical purposes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are vital for its structural elucidation. indexcopernicus.com
Control Strategies: Based on the understanding of its formation, strategies can be implemented to control the levels of this compound. This can involve modifying the synthetic route, purifying intermediates, or implementing specific purification steps for the final API. acs.orgresearchgate.netacs.orgfigshare.com
Properties
CAS No. |
185105-13-9 |
|---|---|
Molecular Formula |
C21H30N4O5S |
Molecular Weight |
450.56 |
Appearance |
Solid Powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-(2-(diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazoleate; |
Origin of Product |
United States |
Origins and Formation Pathways of Acotiamide Impurity 7
Investigation of Acotiamide (B1238670) Synthetic Routes as Potential Sources of Acotiamide Impurity 7
The synthesis of Acotiamide is a multi-step process where the conditions and materials used can lead to the formation of various impurities, including Impurity 7. vulcanchem.com
Analysis of By-product Formation Mechanisms in Key Acotiamide Synthetic Intermediates
This compound is primarily formed as a side-reaction product during the synthesis of Acotiamide. vulcanchem.comgoogle.com The common synthetic route for Acotiamide utilizes starting materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. vulcanchem.com The formation of Impurity 7 is a result of positional isomerism that occurs during the synthesis, specifically related to the hydroxylation of the benzene (B151609) ring. vulcanchem.com Instead of the intended hydroxylation at the 2-position to form Acotiamide, a reaction occurs at the 4-position, yielding the impurity. vulcanchem.com This can be due to factors like poor selectivity in the demethylation of a methoxy (B1213986) group on the trimethoxybenzoyl moiety, a key step in some synthetic strategies. newdrugapprovals.org
Influence of Process Parameters and Reaction Conditions on this compound Generation
The generation of this compound is influenced by the specific process parameters and reaction conditions employed during synthesis. vulcanchem.com Variations in temperature, reaction time, and the choice of reagents and solvents can affect the regioselectivity of the hydroxylation step, leading to an increased yield of the unwanted isomer. vulcanchem.comacs.org While specific parameters leading to Impurity 7 are proprietary, general principles of process chemistry suggest that controlling these factors is crucial for minimizing its formation. acs.org Subsequent purification steps, such as the formation of the hydrochloride salt, have been noted as effective procedures for removing the majority of major impurities. newdrugapprovals.orgnewdrugapprovals.org
Role of Starting Material Purity and Reagent Quality in this compound Elaboration
The purity of starting materials and the quality of reagents are critical factors in preventing the formation of this compound. vulcanchem.com The presence of isomeric impurities within the starting materials, particularly the benzoyl precursor, can directly lead to the formation of the corresponding isomeric impurity in the final product. The quality of reagents used in steps such as demethylation or acylation can also impact the reaction's selectivity and contribute to the generation of side products. newdrugapprovals.org It has been noted that the physical characteristics of the final drug substance, such as color, can be affected by the starting materials, underscoring the importance of their quality control. pmda.go.jp
Degradation Pathways of Acotiamide Leading to this compound
Beyond its formation during synthesis, this compound can also arise from the degradation of the Acotiamide molecule itself. vulcanchem.comgoogle.com
Forced Degradation Studies for Predictive Impurity Generation
Forced degradation, or stress testing, is employed to understand the stability of a drug substance and to identify potential degradation products. researchgate.net Studies have shown that Acotiamide is susceptible to degradation under hydrolytic (acid and base), oxidative, and photolytic conditions, while it demonstrates stability under neutral hydrolytic and thermal stress. nih.gov These studies are crucial for predicting which impurities might form under various storage and handling conditions. The degradation pathways identified include mechanisms such as the hydrolysis of amide bonds and hydroxylation of the phenyl ring, the latter being directly relevant to the formation of hydroxylated impurities like Impurity 7. nih.gov
Table 1: Summary of Forced Degradation Studies on Acotiamide This table is a composite of findings from multiple studies and represents general outcomes.
| Stress Condition | Reagent/Parameters | Observation | Reference(s) |
|---|---|---|---|
| Acidic Hydrolysis | 1N HCl, heated at 100°C for 3h | Significant degradation observed | researchgate.net |
| Alkaline Hydrolysis | 0.5N NaOH, heated at 100°C for 3h | Significant degradation observed, faster than acidic degradation | researchgate.net |
| Oxidative Stress | 6% H₂O₂, at room temperature for 48h | Degradation observed | researchgate.net |
| Photolytic Stress | Exposed to 5383 LUX and 144 UV/cm² for 8-10 days | Degradation observed | innovareacademics.in |
| Thermal Stress | Dry heat at 80°C for 8 days | Relatively stable | researchgate.netinnovareacademics.in |
| Neutral Hydrolysis | Water, heated at 100°C for 6h | Relatively stable | researchgate.net |
Photolytic Degradation Mechanisms and this compound Formation under Various Light Exposures
Exposure to light is a specific stress condition that can lead to the degradation of Acotiamide. nih.govijpsr.com Photostability studies, conducted as part of forced degradation testing, have confirmed that Acotiamide degrades when exposed to light sources, such as a combination of visible (LUX) and ultraviolet (UV) light. innovareacademics.in The mechanism of photolytic degradation can involve the generation of highly reactive species that interact with the drug molecule. One of the identified degradation pathways for Acotiamide is phenyl ring hydroxylation. nih.gov As this compound is a hydroxylated positional isomer of the parent drug and is also described as a catabolite, it is plausible that photolytic stress could contribute to its formation through such hydroxylation reactions on the aromatic ring. vulcanchem.comgoogle.comnih.gov
Thermal Degradation Profiles and this compound Formation Kinetics at Elevated Temperatures
Forced degradation studies have indicated that acotiamide is relatively stable under thermal stress conditions. researchgate.netnih.gov However, specific data on the thermal degradation profiles and the formation kinetics of this compound at elevated temperatures are not extensively detailed in publicly available scientific literature. While some studies have subjected acotiamide to dry heat (e.g., 60°C for 4 hours or 80°C for 8 days), they did not report the formation of specific, quantifiable levels of this compound. ijpsr.com
Hydrolytic Degradation Pathways (Acidic, Basic, Neutral pH) Yielding this compound
The hydrolytic stability of acotiamide has been investigated under acidic, basic, and neutral conditions. The molecule is found to be stable under neutral hydrolytic conditions but degrades in both acidic and basic environments. researchgate.netnih.gov
Significant degradation is observed under basic conditions, leading to the formation of this compound. One study demonstrated that upon heating acotiamide in the presence of 1N sodium hydroxide (B78521) at 100°C for 8 hours, two primary degradation products were formed. indexcopernicus.com One of these was identified as 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid (this compound), which accounted for 18.7% of the total area in the HPLC chromatogram. indexcopernicus.com This indicates that hydrolysis of the amide linkage is a primary pathway for the formation of this impurity under alkaline conditions.
Under acidic conditions (e.g., 1N HCl at 100°C for 3 hours), acotiamide also undergoes degradation, though the profile of impurities can differ from those formed under basic conditions. niscpr.res.in While acidic hydrolysis is a known degradation pathway, the specific quantification of this compound formation under these conditions is not consistently reported across studies.
The table below summarizes findings from a key study on the hydrolytic degradation of acotiamide.
| Degradation Condition | Temperature | Duration | Impurity Identified | Percentage of Degradation Product |
| 1N NaOH | 100°C | 8 hours | This compound (DP2) | 18.7% |
Oxidative Degradation Mechanisms (e.g., Peroxide, Oxygen) and this compound Formation
Acotiamide has been shown to be susceptible to oxidative degradation. researchgate.netnih.gov Studies have been conducted using oxidizing agents such as hydrogen peroxide. However, the specific degradation products formed under these conditions and the propensity for the formation of this compound are not well-documented in the available literature. While oxidation is a potential degradation pathway, the direct link to the formation of this specific impurity requires further investigation. Some studies have reported that while degradation occurs under oxidative stress, no major degradation products were observed, suggesting that the degradation pattern might be complex and not lead to a single, predominant impurity like Impurity 7. ijpsr.com
Long-Term Storage Conditions and this compound Accumulation in Pharmaceutical Formulations
Long-term stability studies are crucial for determining the shelf-life of a drug product and understanding how impurities may accumulate over time. For acotiamide hydrochloride hydrate, the drug substance has been found to be stable for up to 60 months when stored at room temperature in low-density polyethylene (B3416737) bags. vulcanchem.compmda.go.jp The finished drug product is reported to be stable for up to 36 months under similar storage conditions in PTP sheet or polyethylene bottle packaging. vulcanchem.com
Mechanistic Elucidation of this compound Formation
Proposed Reaction Intermediates and Transition States in this compound Synthesis or Degradation
The formation of this compound, particularly through hydrolytic degradation, involves the cleavage of an amide bond. Under basic conditions, the proposed mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide linkage connecting the thiazole (B1198619) carboxamide moiety to the diisopropylethylenediamine side chain. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-N bond, releasing the diisopropylethylenediamine side chain and forming the carboxylate salt of this compound. Upon neutralization, the carboxylic acid is formed. indexcopernicus.com
Detailed studies on the specific transition states and other potential intermediates in both the synthetic and degradation pathways leading to this compound are not extensively covered in the available literature.
Kinetic Studies on the Rate and Order of this compound Formation under Defined Conditions
While forced degradation studies have identified the conditions under which this compound can form, detailed kinetic studies to determine the rate and order of its formation are not widely published. The study by Pandya and Rajput (2019) provides a snapshot of the extent of degradation under specific alkaline conditions, but a full kinetic analysis, which would include determining the rate constant and the order of the reaction with respect to acotiamide and the hydrolyzing agent, has not been reported. indexcopernicus.com Such studies would be invaluable for precisely predicting the shelf-life and for optimizing the manufacturing and storage conditions to minimize the formation of this impurity.
The table below summarizes the known information regarding the formation of this compound.
| Formation Pathway | Conditions | Key Findings |
| Hydrolytic Degradation (Basic) | 1N NaOH, 100°C, 8 hours | Formation of 18.7% Impurity 7. indexcopernicus.com |
| Thermal Degradation | Stable | No significant formation of Impurity 7 reported. researchgate.netnih.gov |
| Oxidative Degradation | Susceptible to oxidation | Specific data on Impurity 7 formation is lacking. researchgate.netnih.gov |
| Long-Term Storage | Stable at room temperature | No specific data on Impurity 7 accumulation. vulcanchem.compmda.go.jp |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of Acotiamide Impurity 7
Chromatographic Separation Techniques for Acotiamide (B1238670) Impurity 7 Isolation and Enrichment
Chromatography is the cornerstone for separating Impurity 7 from the active pharmaceutical ingredient (API), Acotiamide, and other related substances. The structural similarity between Acotiamide and its impurities necessitates the development of highly selective separation methods.
High-Performance Liquid Chromatography (HPLC) is the principal analytical technique for the detection and quantification of Acotiamide Impurity 7 in both bulk drug substances and finished pharmaceutical preparations. vulcanchem.com The development of a stability-indicating HPLC method is crucial for separating Impurity 7 from Acotiamide and other degradation products. nih.gov A validated method ensures that the impurity can be accurately quantified to control the quality of the drug product effectively. patsnap.com
A specific reversed-phase HPLC method has been established to achieve efficient separation. patsnap.comgoogle.com The method utilizes an octylsilane-bonded silica (B1680970) gel (C8) column and a gradient elution program. vulcanchem.compatsnap.com Key parameters for a validated HPLC method for the determination of this compound are outlined below. vulcanchem.compatsnap.com
| Parameter | Condition |
| Chromatographic Column | Hypersil BDS C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 mol/L potassium dihydrogen phosphate (B84403) buffer (containing 0.2% triethylamine (B128534), pH adjusted to 6.0) |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | A specific time-based gradient from 15% to 50% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Solvent | Acetonitrile-water (30:70, v/v) |
Using this method, this compound exhibits a retention time of approximately 16.749 minutes. vulcanchem.com The method's sensitivity is high, with a reported detection limit (LOD) of 0.03 µg/mL and a quantitation limit (LOQ) of 0.1 µg/mL for Impurity 7. google.com Furthermore, ultra-high-performance liquid chromatography (UHPLC) methods, often coupled with mass spectrometry, have been developed for even more rapid and efficient separation of impurities and degradation products. nih.gov
While not used for the impurity itself, GC could theoretically be applied to analyze volatile starting materials or precursors if they were present as residual impurities. The synthesis of Acotiamide utilizes starting materials such as N,N-diisopropylethylenediamine, which is sufficiently volatile for GC analysis. vulcanchem.com
To accurately quantify this compound in analytical methods like HPLC, a highly purified reference standard of the impurity is required. clearsynth.com This reference material is typically obtained through isolation from crude drug batches using preparative chromatography. lookchem.com Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common technique used to isolate gram-scale quantities of specific impurities. indexcopernicus.com
The methodology involves scaling up an analytical HPLC method to a larger column with a higher loading capacity. indexcopernicus.com While specific conditions for Impurity 7 are proprietary, a representative method for isolating similar degradation products of Acotiamide provides insight into the process. indexcopernicus.com
| Parameter | Example Condition |
| Instrument | Shimadzu LC-20 AP pump with SPD 20A detector |
| Column | Phenomenex Luna C8(2) (250 x 50 mm, 10 µm) |
| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% triethylamine with 0.2% formic acid) |
| Flow Rate | 60 mL/min |
| Detection | UV at 282 nm |
| Sample Loading | Through pump |
After collection, the fractions containing the purified impurity are concentrated, and the solid material can be obtained through techniques like rotary evaporation or lyophilization. indexcopernicus.com Advanced techniques such as Supercritical Fluid Chromatography (SFC) are also utilized for challenging separations. lookchem.com
Mass Spectrometry (MS) for Molecular Characterization of this compound
Mass spectrometry is an indispensable tool for the structural elucidation of pharmaceutical impurities. When coupled with liquid chromatography, it provides definitive information on molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS), typically using a Quadrupole Time-of-Flight (QTOF) analyzer, is employed to determine the precise elemental composition of an impurity. nih.govnih.gov HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the calculation of a unique elemental formula. nih.gov
For this compound, the protonated molecule [M+H]⁺ is analyzed. The experimentally measured accurate mass is compared against the theoretical exact mass for the proposed chemical formula. A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the assigned elemental composition. nih.gov
| Attribute | Value |
| Chemical Formula | C₂₁H₃₀N₄O₅S vulcanchem.com |
| Protonated Ion | [C₂₁H₃₁N₄O₅S]⁺ |
| Nominal Mass | 450 |
| Theoretical Exact Mass | 451.2064 |
| Confirmation | The measured m/z in an HRMS experiment would be very close to 451.2064, confirming the elemental formula and differentiating it from other potential isobaric compounds. |
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule. nationalmaglab.org In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of Impurity 7 at m/z 451.2) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nationalmaglab.orgwvu.edu The resulting product ions are detected, and the fragmentation pattern serves as a molecular fingerprint that reveals the connectivity of atoms within the structure. lifesciencesite.com
The fragmentation pathway of this compound is elucidated by analyzing these product ions. nih.govnih.gov The structure of Impurity 7 differs from Acotiamide only by the position of a hydroxyl group on the benzoyl ring, which leads to subtle but predictable differences in their fragmentation patterns. vulcanchem.com The fragmentation of Acotiamide itself has been reported with a primary transition of m/z 451.2 → 271.2. researchgate.net A proposed fragmentation for Impurity 7 would involve the cleavage of key amide bonds.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Structure of Product Ion |
| 451.2 | 271.2 | [N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide + H]⁺ |
| 451.2 | 181.0 | [4-hydroxy-2,5-dimethoxybenzoyl]⁺ |
The analysis of these fragmentation pathways allows for the unambiguous identification of the impurity's structure, confirming the position of the functional groups and differentiating it from other isomers.
Development and Validation of Robust Analytical Methods for Acotiamide Impurity 7 Quantification
Method Development Strategies for Trace Level Detection and Accurate Quantification of Acotiamide (B1238670) Impurity 7
The development of analytical methods for impurities like Acotiamide Impurity 7 necessitates a focus on achieving high sensitivity and specificity. The goal is to reliably detect and accurately measure minute quantities of the impurity in the presence of the active pharmaceutical ingredient (API) and other related substances.
Optimization of Chromatographic Parameters for Enhanced Resolution, Sensitivity, and Efficiency
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for the analysis of Acotiamide and its impurities. vulcanchem.comnih.gov The optimization of chromatographic conditions is paramount to ensure the separation and accurate measurement of this compound.
A specialized HPLC method has been developed for the determination of related substances in acotiamide hydrochloride bulk drug and its preparations, which includes Impurity 7. vulcanchem.com Key parameters that are typically optimized include the stationary phase, mobile phase composition, flow rate, and column temperature. For instance, a gradient elution method using a C8 or C18 column is often employed. vulcanchem.comresearchgate.netresearchgate.net
One reported HPLC method utilizes a Hypersil BDS C8 column (250 x 4.6mm, 5µm) with a gradient elution of a phosphate (B84403) buffer and acetonitrile (B52724). vulcanchem.com Another method employs a Thermo Hypersil BDS C-8 column with a mobile phase of acetonitrile and a triethylamine-formic acid buffer. researchgate.netresearchgate.netindexcopernicus.com UHPLC methods, known for their higher efficiency and sensitivity, have also been developed. One such method uses a Waters Acquity HSS cyano column with a gradient mixture of formic acid and acetonitrile. vulcanchem.comnih.gov
Table 1: Optimized HPLC and UHPLC Chromatographic Conditions for this compound Analysis
| Parameter | HPLC Method 1 | UHPLC Method |
|---|---|---|
| Chromatographic Column | Hypersil BDS C8 (250*4.6mm, 5μm) vulcanchem.com | Waters Acquity HSS cyano (100 × 2.1 mm, 1.8 μm) vulcanchem.comnih.gov |
| Mobile Phase A | 0.02mol/L potassium dihydrogen phosphate buffer solution (containing 0.2 volume% triethylamine (B128534), pH 6.0) vulcanchem.com | 0.1% formic acid vulcanchem.comnih.gov |
| Mobile Phase B | Acetonitrile vulcanchem.com | Acetonitrile vulcanchem.comnih.gov |
| Elution | Gradient vulcanchem.com | Gradient vulcanchem.comnih.gov |
| Flow Rate | 1.0 mL/min vulcanchem.com | 0.25 mL/min vulcanchem.comnih.gov |
| Detection Wavelength | 220 nm vulcanchem.com | Not specified in provided context |
| Column Temperature | 30°C vulcanchem.com | Not specified in provided context |
| Injection Volume | 10 μL vulcanchem.com | Not specified in provided context |
Analytical Method Validation Parameters for this compound in Accordance with Regulatory Science Principles
Once a suitable analytical method is developed, it must be rigorously validated to demonstrate its reliability and suitability for its intended purpose. The validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.netajpaonline.comgrafiati.com
Specificity and Selectivity Studies to Ensure Unique Detection
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. ijpsr.com For this compound, this is demonstrated by showing that its chromatographic peak is well-resolved from the peaks of Acotiamide and other known impurities. google.com Peak purity analysis using a PDA detector can further confirm that the peak corresponding to Impurity 7 is spectrally homogeneous. ijpsr.com In one study, the separation of Acotiamide from its impurities was achieved with a resolution of greater than 2.0 for all pairs of compounds. google.com
Linearity and Range Determination Across Relevant Concentration Intervals
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. ajpaonline.com This is crucial for accurate quantification. The linearity of the method for this compound is typically evaluated by analyzing a series of solutions at different concentrations and performing a linear regression analysis of the peak area versus concentration. researchgate.netajpaonline.com The correlation coefficient (r²) should be close to 1, indicating a strong linear relationship. ajpaonline.comajpaonline.com The range is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ajpaonline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Estimation
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netinnovareacademics.in The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netinnovareacademics.in These parameters define the sensitivity of the method. For trace impurities like this compound, low LOD and LOQ values are essential.
One validated HPLC method established the detection limit for this compound at 0.03 μg/mL and the quantitation limit at 0.1 μg/mL. vulcanchem.comgoogle.com These values are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. researchgate.net
Table 2: Validation Parameters for this compound Quantification
| Validation Parameter | Typical Finding/Methodology | Reference |
|---|---|---|
| Specificity | Demonstrated by resolution of >2.0 between impurity and other components. Peak purity analysis confirms spectral homogeneity. | ijpsr.comgoogle.com |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.999. | ajpaonline.comajpaonline.com |
| Limit of Detection (LOD) | 0.03 μg/mL. | vulcanchem.comgoogle.com |
| Limit of Quantitation (LOQ) | 0.1 μg/mL. | vulcanchem.comgoogle.com |
Accuracy and Precision Assessment (Repeatability, Intermediate Precision)
The validation of an analytical method is crucial to ensure its reliability for the intended purpose, with accuracy and precision being fundamental parameters. nih.gov Accuracy denotes the closeness of the test results obtained by the method to the true value, while precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net For this compound, analytical methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed and validated, demonstrating high accuracy and precision. google.compatsnap.com
Accuracy is typically evaluated through recovery studies by spiking a placebo or sample matrix with a known quantity of the this compound reference standard at different concentration levels. innovareacademics.in The percentage recovery is then calculated. Validated methods for related substances in acotiamide have shown recovery values well within the standard acceptance criteria of 98-102%. innovareacademics.in A patent for an HPLC method for determining acotiamide and its related impurities, including Impurity 7, confirms the method's strong accuracy. google.com
Table 1: Illustrative Accuracy Data for this compound
This table represents typical data from a recovery study for an analytical method.
| Concentration Level Spiked | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean) | % Recovery |
|---|---|---|---|
| 50% | 0.05 | 0.049 | 98.0% |
| 100% | 0.10 | 0.101 | 101.0% |
| 150% | 0.15 | 0.149 | 99.3% |
Precision of the analytical method is assessed at two levels:
Repeatability (Intra-day Precision): This evaluates the precision under the same operating conditions over a short interval of time. It is determined by analyzing a minimum of three different concentrations within the same day. ijpsr.com
Intermediate Precision (Inter-day Precision/Ruggedness): This expresses the variation within the same laboratory, but considers variations such as different days, different analysts, or different equipment. ijpsr.com
For both repeatability and intermediate precision, the results are expressed as the Relative Standard Deviation (%RSD). Analytical methods for acotiamide and its impurities consistently demonstrate a %RSD of less than 2%, which is a widely accepted limit in pharmaceutical analysis. researchgate.netinnovareacademics.in
Table 2: Illustrative Precision Data for this compound
This table shows example results from repeatability and intermediate precision studies.
| Precision Type | Concentration (µg/mL) | Measured Area (mean) | Standard Deviation | % RSD |
|---|---|---|---|---|
| Repeatability (Intra-day) | 0.10 | 4850 | 43.65 | 0.90% |
| Intermediate Precision (Inter-day) | 0.10 | 4895 | 68.53 | 1.40% |
Robustness and Ruggedness Testing to Evaluate Method Reliability
Robustness and ruggedness are measures of a method's capacity to remain reliable during normal usage. chromatographyonline.com A stability-indicating UHPLC method for acotiamide and its impurities was validated for robustness as per ICH guidelines. nih.gov
Robustness testing evaluates the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com This provides an indication of its reliability during routine use. chromatographyonline.com The test is typically performed during the method development and optimization phase. chromatographyonline.com Common parameters that are intentionally varied include:
Flow rate of the mobile phase (e.g., ±0.1 mL/min).
Column temperature (e.g., ±5°C).
The percentage of organic solvent in the mobile phase (e.g., ±2%). innovareacademics.in
pH of the mobile phase buffer.
The method is considered robust if the results, such as retention time and peak area, remain within acceptable limits despite these minor changes. innovareacademics.in
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. chromatographyonline.com This parameter is a measure of the method's transferability.
Table 3: Parameters for Robustness Testing of an HPLC Method
This table outlines typical variations introduced to test method robustness.
| Parameter | Standard Condition | Variation | Acceptable Effect |
|---|---|---|---|
| Flow Rate | 1.0 mL/min | 0.9 mL/min & 1.1 mL/min | System suitability passes, %RSD < 2.0% |
| Column Temperature | 30°C | 25°C & 35°C | System suitability passes, %RSD < 2.0% |
| Mobile Phase Composition (Organic %) | 30% Acetonitrile | 28% & 32% Acetonitrile | System suitability passes, %RSD < 2.0% |
Sample Preparation Techniques for Optimized this compound Analysis
The choice of sample preparation technique is critical for accurate quantification, aiming to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
For the analysis of bulk drug and pharmaceutical formulations, sample preparation can be straightforward. A common method involves accurately weighing the sample and dissolving it in a suitable solvent mixture, such as acetonitrile and water, followed by dilution to the target concentration. google.com For instance, a patented method specifies dissolving the sample in an acetonitrile-water (30:70) mixture. google.com
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies
When analyzing samples from more complex matrices, such as biological fluids, more sophisticated cleanup techniques like LLE and SPE are often required.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solvent and an organic solvent. libretexts.org The impurity partitions into the solvent in which it is more soluble, allowing for separation from matrix components with different polarity. libretexts.org Multiple extractions are often performed to ensure complete recovery of the analyte. libretexts.org
Solid-Phase Extraction (SPE): SPE is a highly efficient technique for sample cleanup and concentration that has been successfully applied to the isolation of drug impurities and degradation products. nih.gov It involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent. nih.gov In studies of acotiamide metabolites in biological samples, sample preparation involved protein precipitation followed by SPE to enrich the analytes of interest before LC-MS analysis. researchgate.net This demonstrates the utility of SPE in purifying acotiamide-related compounds from complex biological matrices.
Derivatization Strategies for Enhanced Detectability or Chromatographic Performance (if applicable)
Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) that has properties more suitable for a given analytical method. This is often done to enhance UV absorbance, introduce a fluorescent tag for increased sensitivity, or improve chromatographic peak shape and resolution.
Based on the available literature, the analysis of this compound does not typically require a derivatization step. nih.govgoogle.com The molecule possesses inherent chromophoric properties that allow for direct detection by UV spectrophotometry at wavelengths around 220 nm. vulcanchem.com Furthermore, modern analytical techniques like UHPLC coupled with mass spectrometry (MS) provide high sensitivity and specificity, negating the need for derivatization. nih.gov While no specific derivatization methods are reported for this impurity, such a strategy would be considered if the impurity lacked a suitable chromophore or exhibited poor chromatographic behavior that could not be resolved by adjusting mobile phase or column chemistry. innoriginal.com
Strategies for Mitigation and Control of Acotiamide Impurity 7 in Pharmaceutical Manufacturing
Process Chemistry Modifications for Minimizing Acotiamide (B1238670) Impurity 7 Formation
The formation of impurities during the synthesis of an API is often highly dependent on the reaction conditions and the materials used. A proactive approach to impurity control involves the careful design and optimization of the synthetic process to minimize the generation of by-products such as Acotiamide Impurity 7.
Optimization of Reaction Conditions to Suppress By-product Pathways
The synthesis of Acotiamide involves multiple steps, and the formation of impurities can be influenced by various reaction parameters. The optimization of these conditions is a key strategy to suppress the pathways leading to the formation of by-products.
Key reaction parameters that can be optimized include:
Temperature: The rate of chemical reactions is highly sensitive to temperature. While a certain temperature may be optimal for the formation of the desired product, it could also accelerate the formation of impurities. A thorough study of the reaction kinetics at different temperatures can help in identifying a temperature range that maximizes the yield of Acotiamide while keeping the formation of Impurity 7 at a minimum.
Pressure: For reactions that involve gaseous reagents or products, pressure can be a critical parameter. Adjusting the pressure can influence reaction rates and equilibrium positions, potentially favoring the desired reaction pathway over the formation of impurities.
pH: The acidity or basicity of the reaction medium can have a significant impact on the reaction pathway, especially in reactions involving acidic or basic functional groups. Maintaining the pH within a narrow, optimal range can be crucial for minimizing the formation of pH-sensitive impurities.
Reaction Time: The duration of a reaction can also affect the impurity profile. Prolonged reaction times may lead to the degradation of the product or the formation of secondary by-products. Monitoring the reaction progress and stopping it at the optimal time is essential for controlling impurity levels.
Illustrative Data on Reaction Condition Optimization:
The following interactive table illustrates hypothetical results from a study on the effect of temperature and reaction time on the formation of this compound.
| Temperature (°C) | Reaction Time (hours) | Acotiamide Yield (%) | This compound Level (%) |
|---|---|---|---|
| 60 | 4 | 85 | 0.5 |
| 60 | 8 | 88 | 0.8 |
| 80 | 4 | 92 | 1.2 |
| 80 | 8 | 90 | 2.5 |
| 100 | 4 | 85 | 4.0 |
| 100 | 8 | 82 | 5.5 |
This data is illustrative and intended to demonstrate the principles of reaction optimization.
Evaluation and Selection of Alternative Reagents, Solvents, and Catalysts to Avoid Impurity Generation
The choice of reagents, solvents, and catalysts can significantly influence the impurity profile of a synthetic process. The investigation of alternatives is a fundamental aspect of process development aimed at minimizing by-product formation. For instance, the synthesis of an Acotiamide intermediate involves the use of 2,4,5-trimethoxybenzoic acid, thionyl chloride, and toluene. google.com The purity of these starting materials and the choice of subsequent reagents can impact the final impurity profile.
The evaluation process for alternative materials may involve:
Reagents: Utilizing higher purity reagents can reduce the introduction of extraneous materials that might participate in side reactions. Furthermore, exploring alternative coupling agents or bases might lead to a cleaner reaction profile.
Solvents: The solvent can affect reaction rates and selectivity. A solvent that provides good solubility for the reactants but not for the impurity could potentially lead to the precipitation of the by-product, simplifying its removal. The polarity and proticity of the solvent can also play a crucial role in directing the reaction towards the desired product.
Catalysts: In catalyzed reactions, the choice of catalyst is paramount. A more selective catalyst can significantly enhance the yield of the desired product while minimizing the formation of by-products. Screening different catalysts and their loadings is a common practice in process optimization.
In-process Monitoring and Real-time Control Strategies for this compound Levels during Synthesis
In-process control (IPC) is a critical component of modern pharmaceutical manufacturing, allowing for the real-time monitoring and control of critical quality attributes. pharmtech.com For Acotiamide synthesis, IPC methods can be employed to track the formation of Impurity 7 throughout the process.
Analytical techniques suitable for in-process monitoring include:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components of a mixture. researchgate.net A validated stability-indicating HPLC method can be used to monitor the levels of Acotiamide and Impurity 7 at various stages of the synthesis. This allows for timely adjustments to reaction parameters if impurity levels exceed predefined limits.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and higher resolution compared to conventional HPLC, making it well-suited for rapid in-process monitoring. jocpr.com
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry can provide highly specific and sensitive detection of impurities, aiding in their identification and quantification during the manufacturing process.
The implementation of Process Analytical Technology (PAT) tools can further enhance real-time control by providing continuous feedback on the reaction progress and impurity formation. jocpr.com
Purification Techniques for this compound Removal
Even with a highly optimized synthetic process, the presence of residual impurities is often unavoidable. Therefore, robust purification techniques are essential to ensure the final API meets the required purity specifications.
Crystallization and Recrystallization Strategies for Enhanced Purity of the Parent Compound
Crystallization is a powerful and widely used technique for the purification of solid compounds in the pharmaceutical industry. mt.com The principle of crystallization relies on the differences in solubility between the desired compound and its impurities in a given solvent system.
Key aspects of developing a crystallization strategy include:
Solvent Selection: The choice of solvent is critical for successful purification. An ideal solvent should exhibit high solubility for Acotiamide at elevated temperatures and low solubility at lower temperatures, while the impurities, including Impurity 7, should either be highly soluble or sparingly soluble at all temperatures. A study on Acotiamide hydrochloride has explored various solvents and their mixtures, such as methanol-water, ethanol-water, and acetone-water systems, for crystallization. researchgate.net
Cooling Profile: The rate of cooling can significantly impact crystal size, morphology, and purity. A slow and controlled cooling profile generally favors the formation of larger, more perfect crystals with lower impurity incorporation.
Seeding: The introduction of seed crystals can help to control the crystallization process, leading to a more uniform particle size distribution and potentially higher purity.
Illustrative Data on Recrystallization Solvent Screening for Acotiamide Purity:
The following interactive table provides a hypothetical example of a solvent screening study for the recrystallization of Acotiamide to remove Impurity 7.
| Solvent System | Acotiamide Recovery (%) | Purity of Acotiamide (%) | Residual Impurity 7 (%) |
|---|---|---|---|
| Methanol | 85 | 99.2 | 0.08 |
| Ethanol/Water (9:1) | 90 | 99.5 | 0.05 |
| Acetone | 75 | 98.8 | 0.12 |
| Isopropanol | 88 | 99.4 | 0.06 |
| Dichloromethane (DCM) | 92 | 99.7 | 0.03 |
This data is illustrative and based on general principles of crystallization. A study by Fu et al. (2015) noted that crystallization from DCM was effective in removing major impurities during Acotiamide synthesis. acs.org
Chromatographic Purification at Production Scale (e.g., preparative HPLC)
For impurities that are difficult to remove by crystallization due to similar solubility profiles or the formation of solid solutions, chromatographic techniques offer a high-resolution alternative. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful tool for the purification of APIs at a production scale. manufacturingchemist.comgilson.com
The implementation of preparative HPLC for the removal of this compound would involve:
Method Development: An analytical HPLC method is first developed to achieve a good separation between Acotiamide and Impurity 7. This method is then scaled up to a preparative scale.
Column and Stationary Phase Selection: The choice of the chromatographic column and the stationary phase is critical for achieving the desired separation. Reversed-phase chromatography is commonly used for the purification of polar to moderately nonpolar compounds.
Mobile Phase Optimization: The composition of the mobile phase is optimized to maximize the resolution between the product and the impurity while considering factors such as solvent cost and environmental impact for large-scale operations.
Loading Capacity: The amount of crude material that can be loaded onto the column in each run is a key parameter that affects the throughput and economics of the process.
While highly effective, preparative HPLC is often more expensive and complex to operate than crystallization, and it is typically reserved for challenging purification tasks or for high-value products.
Application of Membrane Separation Technologies or Other Unit Operations for Impurity Clearance
The removal of process-related impurities and degradation products is a fundamental step in API manufacturing. While specific data on the application of membrane separation for this compound is not extensively detailed in public literature, the principles of various unit operations are widely applied for impurity clearance in pharmaceutical production. ucc.ie These operations are selected based on the physicochemical properties of the API and the impurity, such as solubility, volatility, molecular size, and charge.
Crystallization and Recrystallization: Crystallization is a primary method for purifying solid APIs. ucc.ie The process is designed so that the API crystallizes out of a solution, while impurities remain dissolved in the mother liquor. The effectiveness of this separation depends on the solubility differences between the API and the impurity in the chosen solvent system. Recrystallization, which involves dissolving the crystallized solid and crystallizing it again, can further enhance purity. ucc.ie For impurities that are structurally similar to the API, multiple recrystallizations may be necessary to achieve the desired purity level. ucc.ie
Chromatographic Purification: Preparative chromatography is a powerful technique for separating compounds with high resolution. Various modes of chromatography, such as reversed-phase, normal-phase, or ion-exchange, can be employed. The selection is based on the polarity and ionic characteristics of Acotiamide and its impurities. This method is particularly useful for removing impurities that are difficult to separate by crystallization due to similar solubility profiles.
Washing and Reslurrying: After crystallization, the filter cake containing the API is typically washed with a suitable solvent to remove residual mother liquor and surface impurities. Reslurrying, a process where the filter cake is suspended in a solvent in which the API is poorly soluble but the impurity has good solubility, can also be an effective purification step. ucc.ie
The selection of an appropriate unit operation or a combination thereof is crucial for the effective removal of this compound. The choice depends on a thorough understanding of the impurity's physical and chemical properties relative to the Acotiamide API.
Table 1: Potential Unit Operations for this compound Clearance
| Unit Operation | Principle of Separation | Applicability for Impurity 7 |
| Recrystallization | Difference in solubility between Acotiamide and the impurity in a specific solvent system at varying temperatures. | Highly effective if Impurity 7 has significantly different solubility characteristics than Acotiamide. |
| Preparative HPLC | Differential partitioning of components between a stationary phase and a mobile phase. | Useful for removing structurally similar impurities that are difficult to separate by other means. |
| Solvent Washing | Removal of impurities from the surface of API crystals by rinsing with a solvent in which the impurity is soluble. | Effective for removing impurities present in the residual mother liquor on the crystal surface. |
| Reslurrying | Suspending the API in a solvent where the impurity is soluble, but the API is not, to wash the impurity away. | A gentle and effective method for purification without needing to fully redissolve the API. |
Role of Quality by Design (QbD) Principles in Comprehensive this compound Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. nih.govnih.gov Applying QbD principles provides a robust framework for managing impurities like this compound throughout the product lifecycle.
The QbD process involves several key elements:
Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product, including identity, assay, and, critically, the acceptable level of impurities. nih.gov
Critical Quality Attributes (CQAs): These are the physical, chemical, or biological attributes of the product that must be controlled to ensure the desired product quality. The level of this compound is a CQA. thaiscience.info
Risk Assessment: This process identifies potential sources of variability in raw materials (Critical Material Attributes, CMAs) and manufacturing processes (Critical Process Parameters, CPPs) that could impact the CQAs. For Impurity 7, this would involve identifying synthetic steps or degradation conditions that could lead to its formation.
Design Space: A design space is the multidimensional combination of input variables (e.g., CMAs and CPPs) that has been demonstrated to provide assurance of quality. nih.gov Operating within the design space is not considered a change and allows for manufacturing flexibility.
Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov This includes controls on input materials, process parameters, and in-process materials, as well as the final product specification. For Impurity 7, the control strategy might include raw material specifications, specific operating ranges for reaction temperature and pH, and a validated analytical method for its detection and quantification in the final API.
By implementing a QbD approach, manufacturers can move from a reactive "testing to quality" model to a proactive "building in quality" model, ensuring that impurities like this compound are consistently controlled to safe and acceptable levels. researchgate.netcelonpharma.com
Table 4: Example of QbD Risk Assessment for this compound
| Potential Failure Mode (Cause) | Potential Effect | Risk Priority Number (RPN) | Potential Mitigation/Control |
| Incorrect pH during a synthesis step | Increased formation of Impurity 7. | High | Define a Critical Process Parameter (CPP) for pH with a narrow operating range. Implement in-process controls. |
| Presence of reactive species in a raw material | Degradation of intermediate leading to Impurity 7. | Medium | Establish a Critical Material Attribute (CMA) for the raw material. Implement incoming material testing. |
| Extended exposure to light during processing | Photodegradation of Acotiamide to form Impurity 7. | Medium | Use of amber or covered vessels; control processing time under specific lighting conditions. |
| Inefficient final crystallization/purification step | Inadequate removal of Impurity 7. | High | Develop and validate a robust purification process within a defined Design Space. |
Comparative Studies and Broader Implications of Acotiamide Impurity 7 Research
Comparative Analysis of Acotiamide (B1238670) Impurity 7 Formation with Other Acotiamide Related Substances
The impurity profile of a drug substance like acotiamide is a collection of structurally related compounds that can arise from the synthesis process, degradation, or storage. clearsynth.com A comparative analysis of these impurities provides critical insights into the drug's chemical behavior.
Acotiamide and its impurities share a core chemical scaffold but differ in specific functional groups or side chains. Acotiamide Impurity 7 is identified as 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid. indexcopernicus.comgoogle.com Its primary structural difference from the active pharmaceutical ingredient (API), acotiamide, is the hydrolysis of the N-diethylaminoethyl amide side chain, which results in a carboxylic acid group at the 4-position of the thiazole (B1198619) ring. indexcopernicus.com
Other impurities also show distinct structural variations. For instance, some impurities are formed through hydroxylation at different positions on the phenyl ring or by the hydrolysis of the methoxy (B1213986) groups. nih.gov A despropyl process-related impurity has also been identified. nih.gov This highlights that various parts of the acotiamide molecule are susceptible to chemical modification.
| Compound Name | Key Structural Feature/Difference from Acotiamide | Reference |
|---|---|---|
| Acotiamide | Parent Molecule: N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | indexcopernicus.com |
| This compound | Hydrolysis of the N-diethylaminoethyl amide side chain to a carboxylic acid. Lacks the diisopropylaminoethyl group. | indexcopernicus.comgoogle.com |
| Acotiamide Impurity 6 | Lacks the 2-hydroxy-4,5-dimethoxybenzoyl group; it is 2-amino-N-[2-(diisopropylaminoethyl)ethyl]thiazole-4-carboxamide. | google.com |
| Other Degradation Products | Result from phenyl ring hydroxylation or hydrolysis of methoxy groups. | nih.gov |
| Despropyl Impurity | A process-related impurity involving the loss of a propyl group. | nih.gov |
The mechanisms leading to the formation of acotiamide impurities are varied, involving both degradation pathways and synthesis-related side reactions.
Shared Mechanisms: Hydrolysis is a common degradation pathway for acotiamide, particularly under acidic and basic stress conditions. indexcopernicus.comnih.gov This mechanism is responsible for the formation of this compound, which is a direct product of the hydrolysis of an amide bond. indexcopernicus.comgoogle.com Other degradation products (DPs) are also formed via the hydrolysis of amide linkages or methoxy groups on the phenyl ring. nih.gov
Divergent Mechanisms: While degradation accounts for many impurities, others are classified as process-related impurities, meaning they are byproducts of the manufacturing process itself. nih.gov The synthesis of acotiamide is a multi-step process, providing numerous opportunities for side reactions. vulcanchem.com For example, Impurity 6, which lacks the entire benzoyl moiety, is likely an intermediate or a product of an incomplete reaction. google.com Other impurities may arise from positional isomerism during synthesis, such as hydroxylation occurring at an unintended position on the benzene (B151609) ring. vulcanchem.com Furthermore, stress testing has shown that acotiamide also degrades under oxidative and photolytic conditions, leading to a different set of impurities compared to those formed via hydrolysis. nih.gov
| Impurity Type | Formation Mechanism | Example | Reference |
|---|---|---|---|
| Degradation Product | Hydrolysis of amide bond under acidic/basic conditions. | This compound | indexcopernicus.comnih.gov |
| Degradation Product | Oxidative degradation. | Various DPs | nih.gov |
| Degradation Product | Photolytic degradation. | Various DPs | nih.gov |
| Process-Related Impurity | Synthetic side-reaction or unreacted intermediate. | Acotiamide Impurity 6 | google.comnih.gov |
Methodological Transferability of this compound Analytical Techniques to Other Related Compounds
The analytical methods developed for detecting and quantifying this compound are often designed to be comprehensive, covering a wide range of potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques used for this purpose. google.comresearchgate.net
Research and patent literature describe the development of stability-indicating HPLC methods capable of separating acotiamide from numerous process-related impurities and degradation products, including Impurity 7, under the same chromatographic conditions. google.comgoogle.com For instance, one UHPLC method successfully separated seven different degradation products and a process-related impurity from the parent drug. nih.gov These methods often use advanced detectors like time-of-flight tandem mass spectrometry (QTOF-MS/MS), which allows for the structural characterization of the separated impurities. nih.gov
The inherent design of these "stability-indicating" methods ensures their transferability. By proving that the analytical procedure can resolve the API from a host of known and potential impurities, the method is validated for its specificity and utility in quality control for both the bulk drug and the final formulation. researchgate.netgoogle.com Therefore, the techniques are not just for Impurity 7 but are applicable to the entire impurity profile of acotiamide.
Contribution of this compound Research to the General Understanding of Pharmaceutical Impurity Science
The investigation of specific impurities like this compound serves as a practical application of the core principles of pharmaceutical impurity science. The presence of impurities can have a significant impact on the quality, safety, and efficacy of a drug product. indexcopernicus.comresearchgate.net Therefore, their identification, characterization, and control are mandated by regulatory bodies.
The detailed study of the acotiamide impurity profile contributes to this field in several ways:
Elucidation of Degradation Pathways: Stress degradation studies on acotiamide have systematically identified products resulting from hydrolysis, oxidation, and photolysis. nih.gov This information is invaluable for determining appropriate storage conditions and packaging to ensure the stability of the drug product. researchgate.net
Refinement of Synthetic Processes: By identifying process-related impurities, chemists can optimize reaction conditions, purification methods, and the quality of starting materials to minimize the formation of unwanted byproducts. acs.org
Advancement of Analytical Methodologies: The need to separate and identify a complex mixture of structurally similar compounds drives innovation in analytical chemistry. The development of highly specific, sensitive, and robust UHPLC-MS methods for acotiamide serves as a model for other pharmaceutical products. nih.govgoogle.com
Reinforcement of Regulatory Principles: The comprehensive analysis of acotiamide impurities exemplifies the application of ICH (International Council for Harmonisation) guidelines, particularly Q2 (Validation of Analytical Procedures) and Q3A/B (Impurities in New Drug Substances/Products). nih.govresearchgate.net This body of research provides a concrete case study for the implementation of these global standards, ultimately ensuring the quality and safety of medicines.
Conclusion and Future Research Directions
Summary of Key Findings on the Formation, Characterization, and Control of Acotiamide (B1238670) Impurity 7
Acotiamide Impurity 7 is chemically identified as N-[2-[bis(1-Methylethyl)amino]ethyl]-2-[(4-hydroxy-2,5-dimethoxybenzoyl)amino]-4-Thiazolecarboxamide. vulcanchem.com Its formation is primarily a consequence of a side reaction during the multi-step synthesis of acotiamide. vulcanchem.com The synthesis of acotiamide often utilizes starting materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. vulcanchem.com The emergence of Impurity 7 is largely attributed to positional isomerism during the hydroxylation of the benzene (B151609) ring, where the hydroxyl group is incorrectly introduced at the 4-position instead of the intended 2-position. vulcanchem.com
The structural difference between acotiamide and Impurity 7 lies in the position of the hydroxyl group on the dimethoxybenzoyl moiety. vulcanchem.com This seemingly minor variation necessitates robust analytical methods for its detection and quantification to ensure the quality of the final drug product. vulcanchem.com
Characterization and Control:
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the detection and quantification of this compound. vulcanchem.com Validated HPLC methods have been developed to determine the presence of related substances, including Impurity 7, in both bulk drug and finished formulations. vulcanchem.com Furthermore, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) provides a powerful tool for the separation and characterization of process-related impurities and degradation products. nih.gov
The control of this compound is a critical aspect of pharmaceutical quality control. vulcanchem.com Regulatory bodies impose strict limits on the levels of individual and total impurities in drug products. vulcanchem.com Therefore, the development of stability-indicating assay methods is crucial for both quality assurance and regulatory compliance. nih.gov
Unresolved Challenges and Knowledge Gaps in this compound Research
Despite the progress made in identifying and controlling this compound, several challenges and knowledge gaps persist. A more profound understanding of the precise reaction kinetics and thermodynamic factors that favor the formation of this impurity over the desired acotiamide molecule is still needed. While positional isomerism is identified as the cause, the specific catalysts or conditions that drive this alternative reaction pathway are not fully elucidated.
Furthermore, the potential for inter-conversion between acotiamide and Impurity 7 under different storage or physiological conditions remains an area requiring further investigation. Long-term stability studies that specifically monitor for the in-situ generation of Impurity 7 from the active pharmaceutical ingredient (API) are essential.
Another knowledge gap lies in the comprehensive toxicological profile of this compound. While it is controlled to low levels, a detailed understanding of its pharmacological and toxicological effects is necessary for a complete risk assessment.
Prospective Research Avenues and Innovative Methodologies
To address the existing challenges and deepen the understanding of this compound, several promising research avenues are emerging.
Advanced Computational Modeling for Predictive Impurity Formation and Structural Prediction
Computational chemistry can offer significant insights into the formation of this compound. Techniques such as Density Functional Theory (DFT) could be employed to model the reaction pathways and transition states leading to both acotiamide and its isomeric impurity. This would allow for a predictive understanding of how different reaction parameters, such as solvent, temperature, and catalysts, influence the product distribution. Such predictive models would be invaluable for process optimization to minimize the formation of Impurity 7 from the outset.
Development of Novel Analytical Technologies for Ultra-Trace Detection and In-Situ Monitoring
While HPLC is the current standard, the development of more sensitive and rapid analytical methods is a continuous goal. The exploration of advanced chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), could offer enhanced resolution and separation of complex impurity profiles. Furthermore, the development of in-situ monitoring technologies, like process analytical technology (PAT) using spectroscopic methods (e.g., Raman or Near-Infrared spectroscopy), could enable real-time tracking of impurity formation during the manufacturing process, allowing for immediate corrective actions.
Exploration of Green Chemistry Principles and Sustainable Approaches for Impurity Control
Future research will likely focus on applying green chemistry principles to the synthesis of acotiamide to prevent the formation of Impurity 7. This could involve the use of more selective and environmentally benign catalysts, alternative solvent systems, and energy-efficient reaction conditions. echemi.com The development of a synthetic route that inherently avoids the possibility of isomeric byproduct formation would be a significant advancement in sustainable pharmaceutical manufacturing.
In-Depth Mechanistic Understanding through Isotopic Labeling Studies and Reaction Pathway Mapping
To definitively elucidate the reaction mechanism leading to this compound, isotopic labeling studies are a powerful tool. By selectively labeling specific atoms in the starting materials with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the atomic rearrangements throughout the reaction. This would provide unambiguous evidence for the proposed reaction pathways and help to pinpoint the exact steps where the isomeric impurity is formed. This detailed mechanistic understanding is fundamental for the rational design of manufacturing processes that maximize the yield of acotiamide while minimizing the formation of Impurity 7 and other related substances.
Application of Process Analytical Technology (PAT) for Real-Time Impurity Control
The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. Process Analytical Technology (PAT) has emerged as a transformative framework, shifting the paradigm from end-product testing to a science-based approach of building quality into the manufacturing process. researchgate.net This system for designing, analyzing, and controlling manufacturing is achieved through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The primary goal of PAT is to ensure that predefined critical quality attributes (CQAs) of the final product are consistently met. mt.com this compound, identified as 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid, is a known side-reaction product and catabolite in the synthesis of Acotiamide. google.com Its effective control is essential for the quality of the active pharmaceutical ingredient (API). google.com The application of PAT offers a robust strategy for the real-time monitoring and control of this compound, ensuring its levels are managed within acceptable limits throughout the production cycle.
The implementation of PAT for impurity control is rooted in the principles of Quality by Design (QbD), which emphasizes a deep understanding of the manufacturing process. longdom.org By identifying the Critical Process Parameters (CPPs) that influence the formation of impurities like this compound, a targeted control strategy can be developed. longdom.org PAT utilizes a range of analytical tools, including spectroscopy (e.g., Near-Infrared, Raman, FTIR) and chromatography (e.g., HPLC, UPLC, on-line MS), to provide real-time or near-real-time data on these CQAs. longdom.orgamericanpharmaceuticalreview.com
For this compound, which is a side-product formed during the synthesis of Acotiamide, PAT tools can be integrated directly into the reaction vessel or downstream processing steps. google.com For instance, in-situ spectroscopic probes (FTIR or Raman) could continuously monitor the reaction mixture. These techniques provide a chemical fingerprint of the ongoing process, allowing for the simultaneous tracking of reactant consumption, product formation, and the emergence of impurities. By developing a chemometric model that correlates the spectral data with the concentration of this compound—previously determined by an offline reference method like HPLC—it becomes possible to monitor its formation in real-time. google.comresearchgate.net
This real-time monitoring enables a dynamic and responsive control strategy. If the concentration of this compound begins to approach a predefined threshold, process parameters such as temperature, pressure, or reagent addition rate can be adjusted automatically and in real-time to steer the reaction away from the impurity-forming pathway. americanpharmaceuticalreview.com This proactive approach is a significant advancement over traditional methods, which rely on offline testing of collected samples, often leading to delayed responses and potential batch failures. americanpharmaceuticalreview.com
Below is a hypothetical data table illustrating how a PAT-based control strategy for this compound could be implemented during the synthesis of Acotiamide.
| Critical Process Parameter (CPP) | PAT Tool | Measurement Attribute | Real-Time Control Action (if threshold is exceeded) | Target Outcome |
|---|---|---|---|---|
| Reaction Temperature | In-situ Temperature Probe | Real-time temperature profile | Adjust heating/cooling jacket fluid flow | Maintain optimal temperature to favor main reaction over impurity formation |
| Reagent Concentration | In-line FTIR/Raman Spectroscopy | Concentration of reactants and this compound | Modify reagent addition rate | Minimize formation of this compound by controlling stoichiometry |
| Reaction pH | In-line pH Sensor | Real-time pH value | Automated addition of acid/base | Maintain pH in the optimal range to suppress hydrolysis or side reactions leading to the impurity |
| Crystallization Process | Focused Beam Reflectance Measurement (FBRM) / On-line Mass Spectrometry | Crystal size distribution and presence of water/solvents | Adjust cooling rate, anti-solvent addition, or distillation parameters | Effectively purge this compound during crystallization and prevent its formation due to residual water americanpharmaceuticalreview.com |
The adoption of PAT for controlling impurities such as this compound offers numerous benefits. It enhances process understanding, improves product quality and consistency, and reduces manufacturing costs by minimizing batch rework or rejection. mt.com Furthermore, it facilitates a move towards continuous manufacturing and Real-Time Release Testing (RTRT), where the need for extensive end-product testing is reduced, thereby shortening production cycle times. longdom.org By embedding real-time quality assurance into the manufacturing process, PAT represents a pivotal tool in modern pharmaceutical production, ensuring that the quality of medications is built-in by design. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
